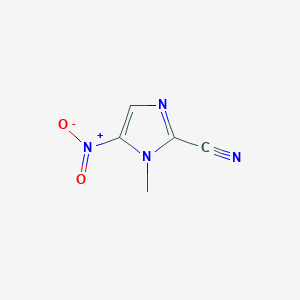
Ácido 2-cloro-3-nitro-5-(trifluorometil)benzoico
Descripción general
Descripción
2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H3ClF3NO4 and its molecular weight is 269.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Precursor para benzotiazinonas antituberculares
Este compuesto se ha utilizado como precursor en varias rutas sintéticas para 8-nitro-6-(trifluorometil)benzo-1,3-tiazin-4-onas . Estas son una nueva clase prometedora de agentes antituberculares, que se dirigen a la enzima micobacteriana decaprenilfosforil-β-d-ribosa 2'-epimerasa . Dos compuestos de esta clase, a saber, BTZ043 y PBTZ169 (DCI: macozinona), han llegado a los ensayos clínicos .
Síntesis de derivados de 1,3,4-oxadiazol
El ácido 2-(trifluorometil)benzoico, un compuesto relacionado, se ha utilizado en la síntesis de derivados de 1,3,4-oxadiazol . Estos derivados tienen una amplia gama de aplicaciones en química medicinal debido a sus diversas actividades biológicas.
Investigación de la unión de ligandos con chaperonas
Este compuesto también se ha utilizado para investigar la unión de 2-piridinona y derivados de aminoácidos como ligandos con las chaperonas PapD y FimC mediante resonancia de plasmones de superficie y espectroscopia 1 HNMR .
Preparación de trifluorometilfenil como P2 para inhibidores de la catepsina S basados en cetoamidas
El ácido 2-cloro-3-(trifluorometil)benzoico es un reactivo en la preparación de trifluorometilfenil como P2 para inhibidores de la catepsina S basados en cetoamidas . Los inhibidores de la catepsina S tienen aplicaciones terapéuticas potenciales en el tratamiento de enfermedades como el cáncer, los trastornos autoinmunitarios y las enfermedades infecciosas.
Propiedades
IUPAC Name |
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKTROFCUEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435413 | |
| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-59-4 | |
| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in the development of antitubercular drugs?
A1: The study focuses on characterizing the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide derivative []. These compounds serve as precursors for synthesizing 8-nitro-1,3-benzothiazin-4-ones, a class of potential antituberculosis drug candidates. Understanding the structural features of these precursors is crucial for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)






